molecular formula C10H8FNO B1394584 2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile CAS No. 1263063-10-0

2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile

Cat. No. B1394584
CAS RN: 1263063-10-0
M. Wt: 177.17 g/mol
InChI Key: LFNUWMRSQGUFOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atom, the formation of the nitrile group, and the attachment of the methyl-substituted phenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, ketone, and phenyl groups would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, while the ketone group could be involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

  • Stereoselective Synthesis : The compound has been used in stereoselective synthesis processes. For instance, it reacts with diazomethane, leading to stereoselective oxirane formation, a crucial step in synthesizing fluorinated compounds (Arnone et al., 1995).

  • Intermediate in Synthesis : It serves as a key intermediate in synthesizing various pharmacologically relevant compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed using this compound (Qiu et al., 2009).

  • Heck Reaction : It is involved in the Heck reaction, a palladium-catalyzed coupling reaction of aryl halides with alkenes to form substituted alkenes, crucial in organic synthesis (Patrick et al., 2008).

  • Oxidative Cyclization : This compound is used in oxidative cyclization processes, especially with manganese(III) acetate, to synthesize various organic compounds (Yılmaz et al., 2008).

  • Organic Chemistry Applications : It is useful in organic chemistry for preparing various compounds, including alkoxy butadienes, showing potential for diverse applications in this field (Patrick et al., 2002).

  • Study of Molecular Interactions : The compound is used in the study of molecular interactions, such as hydrogen bonding, due to its unique structural properties (Fröhlich et al., 2006).

  • Chiral Compound Analysis : It serves as a general reagent for determining the enantiomeric excess of α-chiral amines, playing a critical role in chiral analysis in organic chemistry (Rodríguez-Escrich et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its behavior under different conditions, or testing its efficacy in various applications .

properties

IUPAC Name

2-fluoro-3-(4-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNUWMRSQGUFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4-methylphenyl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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